iNOS Inhibitory Potency and Selectivity: Nos-IN-3 vs. Pan-NOS Inhibitor NOS-IN-1
Nos-IN-3 (Compound 9a) demonstrates a clear iNOS-selective profile with an IC50 of 4.6 µM, while exhibiting no detectable inhibition of eNOS even at concentrations >100 µM [1][2]. In contrast, the pan-NOS inhibitor NOS-IN-1 inhibits all three human isoforms with IC50s of 0.1 µM (hiNOS), 1.1 µM (heNOS), and 0.2 µM (hnNOS), providing a high-potency but non-selective NOS blockade [3].
| Evidence Dimension | Potency (IC50) for iNOS and selectivity over eNOS |
|---|---|
| Target Compound Data | iNOS IC50 = 4.6 µM; eNOS IC50 > 100 µM (no inhibition observed) |
| Comparator Or Baseline | NOS-IN-1: hiNOS IC50 = 0.1 µM, heNOS IC50 = 1.1 µM, hnNOS IC50 = 0.2 µM |
| Quantified Difference | Nos-IN-3 is ~46-fold less potent against iNOS than NOS-IN-1, but exhibits absolute selectivity for iNOS over eNOS, whereas NOS-IN-1 is a pan-inhibitor with only ~11-fold selectivity between eNOS and iNOS. |
| Conditions | Enzymatic assays against purified human NOS isoforms (hiNOS, heNOS, hnNOS). |
Why This Matters
This difference dictates experimental design: Nos-IN-3 is essential for isolating iNOS-mediated effects without confounding eNOS-driven cardiovascular changes, while NOS-IN-1 is unsuitable for such studies.
- [1] Arias, F., Franco-Montalban, F., Romero, M., Duarte, J., Carrión, M. D., & Camacho, M. E. (2022). Bioactive imidamide-based compounds targeted against nitric oxide synthase. Bioorganic Chemistry, 120, 105637. https://doi.org/10.1016/j.bioorg.2022.105637 View Source
- [2] PeptideDB. (n.d.). NOS-IN-3 product page. Retrieved from https://www.peptidedb.com/database/NOS-IN-3.html View Source
- [3] Hansen, D. W., Jr., Peterson, K. B., Trivedi, M., Kramer, S. W., Webber, R. K., Tjoeng, F. S., ... & Manning, P. T. (1998). Substituted 2-iminopiperidines as inhibitors of human nitric oxide synthase isoforms. Journal of Medicinal Chemistry, 41(1), 96-101. https://doi.org/10.1021/jm970439c View Source
